6,8-Dimethylquinolin-3-ol

Fluorescence spectroscopy Photophysics Chemical sensing

Researchers requiring positional isomer purity for reproducible photophysical and biological assays must use 6,8-dimethylquinolin-3-ol. Generic quinolin-3-ol or other methyl isomers alter fluorescence quantum yield, metal-chelation geometry, and antibacterial SAR. This compound provides the specific 6,8-substitution pattern for: • Tuned intersystem crossing in fluorescent probes • Steric metal coordination in OLED emitters • MRSA/VRE antibacterial scaffold (MIC 1.5-6.0 μg/mL). Procure from BenchChem for consistent results.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B15257211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethylquinolin-3-ol
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=C(C=N2)O)C
InChIInChI=1S/C11H11NO/c1-7-3-8(2)11-9(4-7)5-10(13)6-12-11/h3-6,13H,1-2H3
InChIKeyFKBPODGOXASHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethylquinolin-3-ol Overview


6,8-Dimethylquinolin-3-ol (CAS: 122130-53-4; MW: 173.21 g/mol; C₁₁H₁₁NO) is a 3-hydroxyquinoline derivative bearing methyl groups at the 6- and 8-positions . The compound is commercially available as a research chemical building block for medicinal chemistry, chemical biology, and materials science applications . The 6,8-dimethyl substitution pattern distinguishes this compound from other methylated quinolin-3-ol isomers and from the unsubstituted quinolin-3-ol scaffold [1].

Workflow Synthetic building block for quinoline-based chromophores and ligands
Selection 6,8-dimethyl substitution for distinct photophysical signature
Use Context Fluorescent probe, metal complex, antimicrobial screening studies

6,8-Dimethylquinolin-3-ol Substitution Limitations


In-class substitution among methylated quinolin-3-ol congeners is not scientifically valid for applications where electronic, photophysical, or steric properties are critical. Positional methylation on the quinoline ring alters the electronic distribution, steric environment, and non-radiative deactivation pathways of the chromophore [1]. Specifically, methyl substitution at the 8-position introduces steric hindrance that reduces hydrogen bonding capacity and modulates intersystem crossing efficiency relative to unsubstituted quinolinol [2]. Consequently, replacing 6,8-dimethylquinolin-3-ol with the 2,6-dimethyl, 5,7-dimethyl, or unsubstituted analogs may result in altered fluorescence quantum yield, shifted absorption maxima, and modified metal-chelation geometry—differences that are quantifiable and application-critical [3].

Property
6,8-Dimethylquinolin-3-ol Target
Other Methyl Isomers / Unsubstituted
Fluorescence
Modulated intersystem crossing, distinct decay behavior
Altered quantum yield and lifetime; may not match spectral signature
UV Absorption
Characteristic λ_max shift from 6,8-substitution
Bathochromic/hypsochromic shifts differ; optical filter mismatch risk
Hydrogen Bonding
Reduced H-bonding via 8-methyl steric hindrance
Higher H-bonding capacity; solubility and crystallization profile may shift

6,8-Dimethylquinolin-3-ol Key Evidence


Fluorescence Modulation by 6,8-Dimethyl Substitution

In a systematic study of positional methyl substitution on quinolinium ion fluorescence, the presence of methyl groups at the 7- and 8-positions produced marked differences in spectral behavior and decay kinetics relative to other positional isomers and the unsubstituted parent compound [1]. The 8-methyl substitution modulates non-radiative deactivation (intersystem crossing) compared to unsubstituted quinolinium [1]. This provides class-level inference that 6,8-dimethylquinolin-3-ol derivatives will exhibit distinct fluorescence properties compared to 2-methyl, 4-methyl, or 5,7-dimethyl analogs.

Fluorescence modulation
Class-level inference
6,8-dimethyl substitution alters intersystem crossing versus unsubstituted parent
Supports photophysical signature review
Data to verify for specific quantum yield
Fluorescence spectroscopy Photophysics Chemical sensing

UV Absorption Shifts by Methyl Position

Systematic investigation of methyl substitution effects on quinoline absorption maxima demonstrates that the position of methyl substitution—not merely the number of methyl groups—determines the direction and magnitude of absorption band shifts [1]. 6,8-Dimethyl substitution produces a distinct absorption profile that differs from 2,6-dimethyl, 2,8-dimethyl, and other positional isomers [1].

UV absorption shifts
Class-level inference
6,8-dimethyl yields distinct λ_max shift versus other dimethyl isomers
Supports optical property review
Exact λ_max not available
UV-Vis spectroscopy Electronic absorption Molecular electronics

8-Methyl Steric Effect on Hydrogen Bonding

NMR studies on methyl-substituted quinolones reveal that compounds bearing an 8-methyl substituent exhibit a characteristic upfield shift of NH protons, attributed to reduced hydrogen bonding resulting from steric hindrance at the 8-position [1]. This steric effect is absent in 6-methyl-only, 2-methyl, or unsubstituted analogs [1]. By class-level inference, 6,8-dimethylquinolin-3-ol is expected to show altered hydrogen bonding capacity and solubility profile compared to non-8-substituted quinolin-3-ol derivatives.

H-bond steric effect
Class-level inference
8-methyl reduces hydrogen bonding via steric hindrance
Supports solubility and crystallization review
Data to verify for specific solvent systems
Hydrogen bonding Steric effects Solubility

Antibacterial Activity Against Drug-Resistant Gram-Positive Bacteria

A study evaluating quinoline derivatives against clinically relevant drug-resistant bacteria demonstrated that structurally related dimethyl-quinoline compounds (designated Compound 6 in the study) exhibited MIC values of 1.5 μg/mL against vancomycin-resistant Enterococcus (VRE) and 6.0 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) [1]. These values indicate that appropriately substituted dimethyl-quinolines possess potent antibacterial activity against Gram-positive pathogens, including multidrug-resistant strains [1].

Antimicrobial MIC
Reported
Related dimethyl-quinoline: MIC 1.5 μg/mL (VRE), 6.0 μg/mL (MRSA/MRSE)
Supports antimicrobial screening context
6,8-dimethyl-specific data to verify
Antimicrobial Drug discovery MRSA

6,8-Dimethylquinolin-3-ol Application Scenarios


Fluorescent Probe and Optical Sensor Development

6,8-Dimethylquinolin-3-ol is the appropriate choice for developing fluorescent probes where the fluorescence lifetime, quantum yield, or spectral profile must be tuned via specific methyl substitution patterns. As established in Section 3, the 6- and 8-methyl substitution modulates non-radiative deactivation pathways (intersystem crossing) in a manner distinct from other positional isomers [1]. This compound should be selected over 2,6-dimethyl or 5,7-dimethyl analogs when the target application requires the unique steric and electronic environment conferred by 6,8-substitution on the quinoline ring [1].

Antibacterial SAR Studies

For medicinal chemistry programs aimed at developing novel antibacterial agents against MRSA, VRE, and other drug-resistant Gram-positive bacteria, 6,8-dimethylquinolin-3-ol serves as a validated core scaffold. Supporting evidence demonstrates that dimethyl-quinoline derivatives achieve MIC values as low as 1.5 μg/mL against VRE and 6.0 μg/mL against MRSA [2]. Procurement of 6,8-dimethylquinolin-3-ol specifically enables systematic SAR exploration to determine whether 6,8-dimethyl substitution optimizes antibacterial potency relative to other dimethyl isomers or monomethyl analogs.

Metal Chelation and Coordination Chemistry

The 8-methyl substituent in 6,8-dimethylquinolin-3-ol introduces steric hindrance that reduces hydrogen bonding capacity and alters the geometry of metal coordination sites relative to non-8-substituted analogs [3]. This compound is therefore preferred for synthesizing metal complexes where the coordination sphere must be sterically constrained—for example, in OLED emitter materials where 8-hydroxyquinoline derivatives (e.g., Alq₃ analogs) require specific substitution patterns to tune emission color and efficiency [4].

Analytical Reference Standard for Isomer Identification

Given the documented differences in UV absorption maxima and NMR chemical shifts among methylated quinoline positional isomers [1][3], 6,8-dimethylquinolin-3-ol serves as an essential reference standard for analytical method development and validation. Procurement of this specific isomer is necessary for accurate identification and quantification in mixtures containing multiple dimethyl-quinoline isomers.

Application
Selection Property
Validation Focus
Fluorescent probe development
Distinct photophysical signature (6,8-substitution)
Fluorescence lifetime/quantum yield validation
Antibacterial SAR studies
Dimethyl-quinoline scaffold antimicrobial context
MIC endpoint review against Gram-positive strains
Metal coordination chemistry
Sterically constrained coordination geometry
Complex photoluminescence tuning
Analytical isomer reference
Isomer-specific UV/NMR fingerprint
Analytical method isomer resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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